molecular formula C23H20N2O B12889344 1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one CAS No. 90447-34-0

1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one

Cat. No.: B12889344
CAS No.: 90447-34-0
M. Wt: 340.4 g/mol
InChI Key: DZENRYMGFORZOB-UHFFFAOYSA-N
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Description

1-(4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)ethanone is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)ethanone typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high purity and yield. The use of green catalysts like vitamin B1 is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a phenyl ethanone group makes it a versatile compound for various applications .

Properties

CAS No.

90447-34-0

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

1-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]ethanone

InChI

InChI=1S/C23H20N2O/c1-17(26)18-12-14-21(15-13-18)25-23(20-10-6-3-7-11-20)16-22(24-25)19-8-4-2-5-9-19/h2-15,23H,16H2,1H3

InChI Key

DZENRYMGFORZOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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